3-(Difluoromethoxy)-5-fluorobenzaldehyde
Overview
Description
“3-(Difluoromethoxy)-5-fluorobenzaldehyde” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the compound’s properties and characteristics can be influenced by the presence of the difluoromethoxy group2.
Chemical Reactions Analysis
The chemical reactions involving “3-(Difluoromethoxy)-5-fluorobenzaldehyde” are not explicitly mentioned in the literature. However, compounds with difluoromethoxy groups can undergo various chemical reactions. For example, when dithiocarbonates are exposed to a large excess of hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin, trifluoromethyl ethers form in moderate to excellent yields6.
Scientific Research Applications
Synthesis Methodologies
The synthesis of fluoro-substituted benzaldehydes involves various methodologies, with 3-(Difluoromethoxy)-5-fluorobenzaldehyde being an intermediate for creating diverse fine chemicals, including pharmaceuticals, pesticides, spices, and dyes. Notable methods for synthesizing fluorobenzaldehydes include the oxidation of fluorotoluene, chlorination hydrolysis of fluorotoluene, oxidation of fluorobenzyl alcohol, and reduction of esters or carboxylic acids. Each method has its advantages and industrial applications, showcasing the compound's versatility and importance in chemical synthesis (Qin, 2009).
Chemical Transformations and Properties
3-(Difluoromethoxy)-5-fluorobenzaldehyde and its derivatives undergo various chemical transformations. The compound's structural transformations, especially in different solid-phase environments and low temperatures, have been thoroughly investigated. These transformations are crucial for understanding the compound's behavior in different conditions and for applications in material science and pharmaceuticals (G. O. Ildız, J. Konarska, R. Fausto, 2018).
Applications in Organic Synthesis
In organic synthesis, the use of 3-(Difluoromethoxy)-5-fluorobenzaldehyde is notable. It's used for preparing thiazolidin-4-one derivatives, which have shown promising antioxidant activity, indicating its potential in developing therapeutic agents (Ahmed O. H. El Nezhawy, M. Ramla, N. Khalifa, Mohamed M. Abdulla, 2009).
Contributions to Fluorine Chemistry
The compound's role extends to fluorine chemistry, where it contributes to the development of fluorinated materials, particularly in conducting polymer research. This showcases the importance of 3-(Difluoromethoxy)-5-fluorobenzaldehyde in advancing materials science and engineering applications (F. Krebs, T. Jensen, 2003).
Future Directions
Please note that this analysis is based on the available literature and may not cover all aspects of “3-(Difluoromethoxy)-5-fluorobenzaldehyde”. Further research may provide more detailed information.
properties
IUPAC Name |
3-(difluoromethoxy)-5-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-6-1-5(4-12)2-7(3-6)13-8(10)11/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQANZPHGKJFBKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)-5-fluorobenzaldehyde |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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